1-Fluoro-4-nitrobenzene
Overview
Description
1-Fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H4FNO2. It is also known by other names such as p-Fluoronitrobenzene and 4-Fluoronitrobenzene . This compound is characterized by a benzene ring substituted with a fluorine atom and a nitro group at the para positions. It is a yellow liquid at room temperature and is used as a building block in various chemical syntheses .
Preparation Methods
1-Fluoro-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride to produce this compound . The reaction can be represented as follows:
O2NC6H4Cl+KF→O2NC6H4F+KCl
This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, forming 4-fluoroaniline.
Substitution: The fluorine atom can be substituted by nucleophiles due to the electron-withdrawing effect of the nitro group.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, and phenoxide ions . The major products formed from these reactions are 4-fluoroaniline and mononitrodiphenylether .
Scientific Research Applications
1-Fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a fluorinated building block in organic synthesis.
Biology: The compound is used as a component in hair dyes and as a pharmaceutical intermediate.
Medicine: It serves as a precursor for the synthesis of various pharmaceutical compounds.
Industry: This compound is used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-nitrobenzene involves its reactivity due to the presence of both the fluorine atom and the nitro group. The electron-withdrawing nitro group makes the fluorine atom a good leaving group, facilitating nucleophilic substitution reactions . Additionally, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
1-Fluoro-4-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-4-nitrobenzene: Similar to this compound but with a chlorine atom instead of fluorine.
1-Bromo-4-nitrobenzene: Contains a bromine atom instead of fluorine.
1-Iodo-4-nitrobenzene: Contains an iodine atom, which is larger and less electronegative than fluorine, leading to different chemical behavior.
The uniqueness of this compound lies in the strong electron-withdrawing effect of the fluorine atom, which significantly influences its chemical reactivity and makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
1-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDTOYDVUWQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022025 | |
Record name | 1-Fluoro-4-nitrobenzene | |
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Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Liquid or low melting solid; mp = 22-24 deg C; [MSDSonline] | |
Record name | 1-Fluoro-4-nitrobenzene | |
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Boiling Point |
206-207 °C | |
Record name | 1-FLUORO-4-NITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALCOHOL, ETHER; INSOL IN WATER | |
Record name | 1-FLUORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
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Density |
1.3300 @ 20 °C/4 °C | |
Record name | 1-FLUORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.29 [mmHg] | |
Record name | 1-Fluoro-4-nitrobenzene | |
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Color/Form |
YELLOW NEEDLES | |
CAS No. |
350-46-9 | |
Record name | 4-Fluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-46-9 | |
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Record name | 1-Fluoro-4-nitrobenzene | |
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Record name | 4-Fluoronitrobenzene | |
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Record name | Benzene, 1-fluoro-4-nitro- | |
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Record name | 1-Fluoro-4-nitrobenzene | |
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Record name | 1-fluoro-4-nitrobenzene | |
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Record name | 1-FLUORO-4-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1-FLUORO-4-NITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
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Melting Point |
27 °C | |
Record name | 1-FLUORO-4-NITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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